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Compound of Interest

Compound Name: co-Proxamol

Cat. No.: B15181980 Get Quote

A comprehensive analysis of the international regulatory landscape surrounding the analgesic

co-proxamol reveals a consistent trend towards withdrawal and stringent restrictions driven by

significant safety concerns. This guide synthesizes the regulatory status, scientific rationale,

and therapeutic alternatives across key international markets, providing researchers, scientists,

and drug development professionals with a detailed comparative overview.

The combination analgesic co-proxamol, containing dextropropoxyphene and paracetamol,

has faced increasing scrutiny from regulatory bodies worldwide. Concerns over its narrow

therapeutic index, potential for fatal overdose, and cardiotoxicity have led to its withdrawal from

markets in the United Kingdom, the European Union, the United States, and Canada, with

significant restrictions imposed in Australia.
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Country/Regio
n

Regulatory
Status

Year of Action
Key Reasons
for Action

Still Available?

United Kingdom Withdrawn
Phased from

2005-2007

High number of

suicides and

accidental

overdoses,

limited evidence

of superior

efficacy

compared to

paracetamol

alone.[1][2][3]

On a "named

patient" basis for

exceptional

cases.

European Union Withdrawn
Recommended

in 2009

Unfavorable risk-

benefit balance,

particularly the

risk of fatal

overdose.[4][5][6]

[7]

No

United States Withdrawn 2010

New data

showing serious

cardiac toxicity

(arrhythmias)

even at

therapeutic

doses.[8][9][10]

[11][12]

No

Canada Withdrawn 2010

Risk of serious

abnormal heart

rhythms.

No

Australia Restricted From 2012 Concerns about

safety and

efficacy, though it

remains

available under

strict prescribing

Yes, with

significant

restrictions.
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conditions

following legal

challenges.[13]

[14][15]

Scientific Rationale for Withdrawal
The decisions by global regulatory agencies to remove or restrict co-proxamol have been

underpinned by a growing body of evidence highlighting its significant risks in comparison to its

therapeutic benefits.

Overdose and Suicide Risk
A primary driver for the withdrawal of co-proxamol, particularly in the UK, was its

disproportionate involvement in intentional and accidental overdose deaths. Data from England

and Wales showed that co-proxamol was implicated in 300-400 self-poisoning deaths

annually.[1][2] Studies revealed that co-proxamol had a significantly higher fatality index

compared to other common analgesics.

Cardiac Toxicity
A pivotal factor in the US Food and Drug Administration's (FDA) decision to withdraw

propoxyphene (the active opioid component of co-proxamol) was new clinical data

demonstrating its potential to cause serious cardiac arrhythmias.[8][9][10][11] The FDA-

mandated study revealed that even at therapeutic doses, propoxyphene could induce

significant changes in the heart's electrical activity.

Limited Efficacy
Regulatory bodies, including the UK's Medicines and Healthcare products Regulatory Agency

(MHRA) and the European Medicines Agency (EMA), concluded that there was a lack of robust

evidence to suggest that co-proxamol was more effective for pain relief than full-dose

paracetamol alone.[2] A systematic review and meta-analysis of randomized controlled trials

found no statistically significant difference in analgesic effect between co-proxamol and

paracetamol alone for acute pain.
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Therapeutic Alternatives
In light of co-proxamol's withdrawal, healthcare providers have shifted to a range of alternative

analgesics. The choice of alternative is dependent on the type and severity of pain, as well as

individual patient factors.

Commonly Recommended Alternatives:

Paracetamol (Acetaminophen): Often the first-line recommendation for mild to moderate

pain.

Co-codamol (Paracetamol and Codeine): A combination opioid analgesic considered a safer

alternative to co-proxamol for moderate pain.

Non-Steroidal Anti-Inflammatory Drugs (NSAIDs): Such as ibuprofen, for pain associated

with inflammation.

Other Opioids: For more severe pain, other opioid analgesics may be prescribed, with

careful consideration of their own risk profiles.

Experimental Protocols
While detailed proprietary study protocols are not always publicly available, the methodologies

employed in the key safety and efficacy assessments can be summarized.

FDA Cardiac Safety Study (Paraphrased Methodology)
To assess the cardiac effects of propoxyphene, the FDA required the manufacturer to conduct

a thorough QT/QTc study. This type of study is a standardized clinical trial designed to evaluate

the potential for a drug to prolong the QT interval of the electrocardiogram (ECG), a key

indicator of arrhythmia risk.

Study Design: A randomized, double-blind, placebo- and positive-controlled crossover study

in healthy volunteers.

Dosing: Participants received therapeutic and supratherapeutic doses of propoxyphene, a

placebo, and a positive control (a drug known to prolong the QT interval).
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Data Collection: Continuous ECG monitoring was performed at baseline and at multiple time

points after each dose. Blood samples were also taken to determine the concentration of the

drug in the blood.

Primary Endpoint: The change from baseline in the corrected QT interval (QTc).

Efficacy Assessment (Systematic Review and Meta-
Analysis)
The conclusion that co-proxamol offered little to no efficacy advantage over paracetamol

alone was based on systematic reviews and meta-analyses of existing clinical trials.

Data Sources: A comprehensive search of medical literature databases (e.g., MEDLINE,

Embase) for randomized controlled trials (RCTs) comparing co-proxamol to paracetamol,

placebo, or other analgesics for acute or chronic pain.

Inclusion Criteria: Studies were included if they were RCTs, involved human subjects, and

measured pain intensity or relief as an outcome.

Data Extraction and Analysis: Data on study design, patient characteristics, interventions,

and outcomes were extracted. Statistical methods (meta-analysis) were used to pool the

results of individual studies to obtain a more precise estimate of the overall effect.

Visualizing the Regulatory Pathway and Safety
Concerns
The following diagrams illustrate the logical flow of the regulatory decisions and the key safety

issues associated with co-proxamol.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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